![molecular formula C12H19BrN2 B1373126 5-Bromo-4-octylpyrimidine CAS No. 1033201-80-7](/img/structure/B1373126.png)
5-Bromo-4-octylpyrimidine
Overview
Description
5-Bromo-4-octylpyrimidine is an organic compound with the molecular formula C12H19BrN2 . It has a molecular weight of 271.2 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-octylpyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5th position and an octyl group at the 4th position . The InChI code for this compound is 1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 .Physical And Chemical Properties Analysis
5-Bromo-4-octylpyrimidine has a density of 1.2±0.1 g/cm³, a boiling point of 332.4±22.0 °C at 760 mmHg, and a flash point of 154.9±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . The compound has a topological polar surface area of 26 Ų .Scientific Research Applications
Microwave-Assisted Palladium-Catalyzed C-C Coupling
5-Bromo-4-octylpyrimidine plays a role in the microwave-assisted palladium-catalyzed C-C coupling reactions. This process involves reactions with bithiophene and its analogues to yield substituted pyrimidines. The study by Verbitskiy et al. (2013) illustrates the utility of 5-Bromo-4-octylpyrimidine in facilitating these complex chemical reactions, providing a pathway for synthesizing a variety of pyrimidine derivatives (Verbitskiy et al., 2013).
Novel Intermediate in Palladium-Catalysed Cross-Coupling Reactions
Goodby et al. (1996) describe the use of a related compound, 5-bromo-2-iodopyrimidine, as a novel and valuable intermediate in palladium-catalysed cross-coupling reactions. This highlights the potential of brominated pyrimidines in efficient and selective synthesis processes (Goodby et al., 1996).
Preparation of Brominated Bipyridines and Bipyrimidines
Schwab et al. (2002) explored the efficient synthesis of brominated bipyridines and bipyrimidines, which are significant for the preparation of metal-complexing molecular rods. The role of brominated pyrimidines, including 5-bromo-4-octylpyrimidine, in this synthesis is crucial for the creation of complex molecular structures (Schwab et al., 2002).
Influence on Mesomorphic Properties
Starkulla et al. (2009) investigated the influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines. The study contributes to the understanding of how 5-Bromo-4-octylpyrimidine and its derivatives can affect the mesomorphic behavior of certain compounds (Starkulla et al., 2009).
Mass-Spectrometric Analysis in Protein-RNA Cross-Linking
Kramer et al. (2011) conducted a mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- and 5-bromo-uracil-substituted RNA. This research indicates the utility of 5-bromo-4-octylpyrimidine in studying protein-RNA interactions, offering insights into the cross-linking mechanisms at a molecular level (Kramer et al., 2011).
Synthesis of Novel Pyrimidine Derivatives
Ahmad et al. (2017) demonstrated the use of palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This process utilized 5-bromo-2-methylpyridin-3-amine, showcasing the relevance of brominated pyrimidines in creating new molecular compounds with potential biological activities (Ahmad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-octylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCHBVFCLWVYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674433 | |
Record name | 5-Bromo-4-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033201-80-7 | |
Record name | 5-Bromo-4-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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